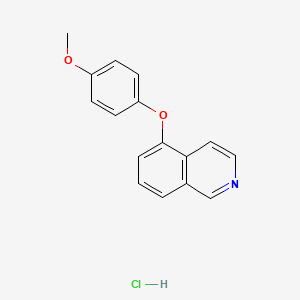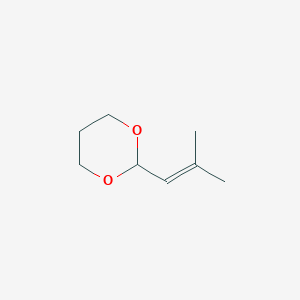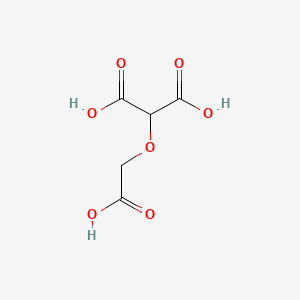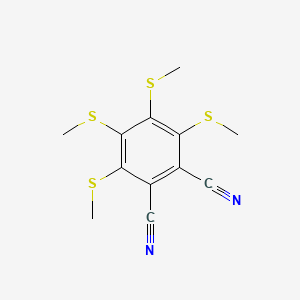
Benzylthiourea;5-chloro-2-methylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzylthiourea;5-chloro-2-methylbenzenesulfonic acid is a compound that combines the properties of benzylthiourea and 5-chloro-2-methylbenzenesulfonic acid. Benzylthiourea is known for its applications in organic synthesis and pharmaceuticals, while 5-chloro-2-methylbenzenesulfonic acid is often used as an intermediate in the production of dyes and other chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzylthiourea;5-chloro-2-methylbenzenesulfonic acid typically involves the reaction of benzylthiourea with 5-chloro-2-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through crystallization or distillation to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzylthiourea;5-chloro-2-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzylthiourea moiety.
Reduction: Reduced forms of the sulfonic acid group.
Substitution: Substituted benzylthiourea derivatives.
Applications De Recherche Scientifique
Benzylthiourea;5-chloro-2-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzylthiourea;5-chloro-2-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The benzylthiourea moiety can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylthiourea: Known for its applications in organic synthesis and pharmaceuticals.
5-Chloro-2-methylbenzenesulfonic acid: Used as an intermediate in the production of dyes and other chemicals.
Uniqueness
Benzylthiourea;5-chloro-2-methylbenzenesulfonic acid combines the properties of both benzylthiourea and 5-chloro-2-methylbenzenesulfonic acid, making it a versatile compound with unique applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
56919-10-9 |
|---|---|
Formule moléculaire |
C15H17ClN2O3S2 |
Poids moléculaire |
372.9 g/mol |
Nom IUPAC |
benzylthiourea;5-chloro-2-methylbenzenesulfonic acid |
InChI |
InChI=1S/C8H10N2S.C7H7ClO3S/c9-8(11)10-6-7-4-2-1-3-5-7;1-5-2-3-6(8)4-7(5)12(9,10)11/h1-5H,6H2,(H3,9,10,11);2-4H,1H3,(H,9,10,11) |
Clé InChI |
SNAIWPBLLVRXMI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)O.C1=CC=C(C=C1)CNC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14625043.png)





![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]propanoic acid](/img/structure/B14625081.png)
![Benzene, 1-[(4-chloro-2-butynyl)oxy]-4-methoxy-](/img/structure/B14625087.png)

![4-[(1,3-Thiazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14625098.png)
![Acetamide, N-[4-(4-methoxyphenyl)butyl]-N-2-propenyl-](/img/structure/B14625112.png)

